(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride
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Overview
Description
(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride is a chiral amino acid derivative. It is known for its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride typically involves several steps, starting from readily available starting materials. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the final product. The reaction conditions often include the use of chiral catalysts or auxiliaries to achieve the desired stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biochemical pathways and its interactions with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound is crucial for its binding affinity and specificity. The compound may modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid: The non-hydrochloride form of the compound.
(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid methyl ester: A methyl ester derivative with different solubility and reactivity properties.
(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid ethyl ester: An ethyl ester derivative with unique chemical properties.
Uniqueness
(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3.ClH/c1-5(2)3-6(9)7(10)4-8(11)12;/h5-7,10H,3-4,9H2,1-2H3,(H,11,12);1H/t6-,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKUKNWARDYDKC-LEUCUCNGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([C@H](CC(=O)O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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